molecular formula C25H24N4O2S B12038727 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12038727
M. Wt: 444.6 g/mol
InChI Key: RCNXCFORKZLNFB-WGOQTCKBSA-N
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Description

4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzyloxy Group: This step often involves the use of benzyl chloride and a suitable base to introduce the benzyloxy group onto the phenyl ring.

    Formation of the Schiff Base: The Schiff base is formed by reacting the benzyloxy-substituted aldehyde with an amine under acidic or basic conditions.

    Final Assembly: The final compound is assembled by reacting the Schiff base with the triazole derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines and aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly valuable for creating stable linkages in polymer chemistry and materials science.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.

Medicine

Medicinally, the compound has potential as a pharmacophore for the development of new drugs. Its triazole ring is a common motif in many pharmaceuticals due to its stability and ability to participate in hydrogen bonding.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can be exploited in catalysis or as inhibitors of metalloproteins. The Schiff base moiety can participate in reversible binding with nucleophiles, making it a versatile tool in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications where precise molecular interactions are required, such as in drug design or materials science.

Properties

Molecular Formula

C25H24N4O2S

Molecular Weight

444.6 g/mol

IUPAC Name

4-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C25H24N4O2S/c1-18(2)31-23-10-6-9-21(15-23)24-27-28-25(32)29(24)26-16-19-11-13-22(14-12-19)30-17-20-7-4-3-5-8-20/h3-16,18H,17H2,1-2H3,(H,28,32)/b26-16+

InChI Key

RCNXCFORKZLNFB-WGOQTCKBSA-N

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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